molecular formula C8H7NO2S B1492237 Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate CAS No. 2098042-10-3

Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate

Cat. No. B1492237
CAS RN: 2098042-10-3
M. Wt: 181.21 g/mol
InChI Key: PVLDLCHIIQOGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate” is a chemical compound with the molecular formula C8H7NO2S. It has a molecular weight of 181.21 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate” consists of a five-membered thiazole ring attached to a prop-2-ynoate group . The thiazole ring is a heterocyclic compound that includes one sulfur and one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate” are not fully detailed in the retrieved data. Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including Ethyl 3-(thiazol-2-yl)propiolate, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Compounds related to the thiazole ring have been found to act as analgesic and anti-inflammatory drug molecules . This suggests that Ethyl 3-(thiazol-2-yl)propiolate could potentially be used in the treatment of pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have been reported to have antimicrobial and antifungal properties . This indicates that Ethyl 3-(thiazol-2-yl)propiolate could potentially be used in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral properties . This suggests that Ethyl 3-(thiazol-2-yl)propiolate could potentially be used in the development of new antiviral drugs.

Neuroprotective Activity

Compounds related to the thiazole ring have been found to exhibit neuroprotective properties . This suggests that Ethyl 3-(thiazol-2-yl)propiolate could potentially be used in the treatment of neurodegenerative diseases.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor or cytotoxic properties . This indicates that Ethyl 3-(thiazol-2-yl)propiolate could potentially be used in the development of new anticancer drugs .

DNA Gyrase B Inhibition

Ethyl 3-(thiazol-2-yl)propiolate has been designed as a novel thiazole-based ethylurea DNA gyrase B inhibitor . DNA gyrase is an essential bacterial enzyme that supercoils DNA, and inhibiting this enzyme is a strategy used in antibacterial therapy.

Antidiabetic, Anti-Alzheimer, Antihypertensive, and Hepatoprotective Activities

Thiazoles have been found to exhibit a wide range of other biological activities, including antidiabetic, anti-Alzheimer, antihypertensive, and hepatoprotective activities . This suggests that Ethyl 3-(thiazol-2-yl)propiolate could potentially be used in the treatment of these conditions.

Mechanism of Action

The mechanism of action of “Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate” is not explicitly mentioned in the retrieved data. Thiazole derivatives, in general, have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

properties

IUPAC Name

ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-9-5-6-12-7/h5-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLDLCHIIQOGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
Reactant of Route 6
Ethyl 3-(1,3-thiazol-2-yl)prop-2-ynoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.